AP14145

Atrial fibrillation Electrophysiology Cardiac safety

AF researchers often face confounding ventricular effects from non-selective ion channel modulators. AP14145 HCl solves this as an atrial-selective SK channel NAM. • Equipotent KCa2.2/2.3 inhibition (IC50 1.1 μM) via negative allosteric modulation • Atrial-selective AERP prolongation without QTcB effect (29 ms ex vivo; 38 ms in vivo) • 100% cardioversion in vernakalant-resistant porcine AF model (5 mg/kg IV) • Cryo-EM-defined binding site (PDB-8v2h) enables structure-guided experimental design Supplied as ≥98% pure solid with defined storage/shipping conditions.

Molecular Formula C18H17F3N4O
Molecular Weight 362.3 g/mol
Cat. No. B14907752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP14145
Molecular FormulaC18H17F3N4O
Molecular Weight362.3 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(F)(F)F)NC2=NC3=C(N2)C=CC=C3NC(=O)C
InChIInChI=1S/C18H17F3N4O/c1-10(12-5-3-6-13(9-12)18(19,20)21)22-17-24-15-8-4-7-14(16(15)25-17)23-11(2)26/h3-10H,1-2H3,(H,23,26)(H2,22,24,25)/t10-/m1/s1
InChIKeyNLXYWXWZVMFJQS-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AP14145: Product Profile & Key Characteristics


AP14145 (CAS 2387505-59-9 as hydrochloride salt) is a negative allosteric modulator (NAM) of small-conductance calcium-activated potassium channels (KCa2/SK) [1]. It exhibits equipotent inhibition of KCa2.2 (SK2) and KCa2.3 (SK3) channels with an IC50 of 1.1 ± 0.3 μM and functions by right-shifting the calcium dependence of channel activation without directly blocking the pore [1]. AP14145 has demonstrated atrial-selective antiarrhythmic effects in multiple preclinical models and is primarily utilized as a tool compound for investigating SK channel biology in atrial fibrillation (AF) and related cardiac electrophysiology research [2].

Equipotent KCa2.2/2.3 negative allosteric modulator
Atrial-selective electrophysiology tool compound
Cryo-EM validated central cavity binding mechanism

Why Generic SK Modulators Cannot Substitute AP14145


Although multiple small molecules target SK channels (e.g., apamin, NS8593, ICA), they exhibit distinct binding sites, mechanisms of action, and functional outcomes that preclude simple interchange. AP14145 functions as a negative allosteric modulator that binds in the central cavity below the selectivity filter and induces inner gate closure [1], whereas pore blockers like apamin bind to the outer vestibule and produce fundamentally different gating modifications [2]. Furthermore, compounds such as ondansetron, which reportedly inhibit both IKr and IKCa, fail to replicate AP14145's atrial-selective profile, instead producing ventricular repolarization prolongation that may confound experimental interpretation [3]. These mechanistic and functional divergences mandate compound-specific validation rather than class-based substitution in experimental design.

Binding Site
AP14145: central cavity below selectivity filter
Generic pore blockers (e.g., apamin): outer vestibule
Binding site divergence may shift gating modification and functional outcome
Mechanism
Negative allosteric modulation with inner gate closure
Pore block or CaM-interface modulation may not replicate atrial selectivity
Mechanistic class mismatch can produce different repolarization profiles
Functional Profile
Atrial AERP prolongation without QTcB effect
IKr inhibitors (e.g., dofetilide) prolong ventricular repolarization
Ventricular confounding may arise if substitution is not validated

AP14145: Quantitative Evidence vs. Analogs


Atrial-Selective AERP Prolongation Without QT Prolongation

AP14145 selectively prolongs atrial effective refractory period (AERP) without affecting ventricular repolarization (QTcB), a profile that contrasts sharply with IKr inhibitors dofetilide and ondansetron. In isolated guinea pig hearts, AP14145 (10 μM) increased AERP by 29 ms while producing no significant change in QTcB [1]. In vivo, AP14145 (15 mg/kg) increased AERP by 38 ms without QTcB prolongation [1]. In contrast, dofetilide (100 nM) increased QTcB by 15 ms ex vivo and 25 ms in vivo, with attenuated or absent AERP effects [1]. Ondansetron (10 μM) failed to inhibit IKCa in vitro yet prolonged ventricular repolarization ex vivo, confirming its IKr-dependent, non-atrial-selective profile [1].

Atrial AERP Selectivity
Head-to-head
AP14145: AERP +29 ms ex vivo, +38 ms in vivo; QTcB unchanged. Dofetilide: QTcB +15–25 ms, AERP unchanged.
Supports atrial-specific repolarization assay context
Guinea pig heart models; 10 μM ex vivo, 15 mg/kg in vivo
Atrial fibrillation Electrophysiology Cardiac safety

Efficacy in Vernakalant-Resistant Atrial Fibrillation

AP14145 demonstrates therapeutic activity in a disease model where the clinically approved antiarrhythmic vernakalant fails to achieve cardioversion. In conscious pigs subjected to long-term atrial tachypacing (7 Hz) until development of sustained AF unresponsive to vernakalant (4 mg/kg), AP14145 (5 mg/kg, IV) successfully reverted AF to sinus rhythm and prevented AF reinduction by burst pacing in 8 of 8 animals [1]. In open-chest anesthetized pigs, both AP14145 and vernakalant significantly prolonged atrial refractoriness and reduced AF duration; however, AP14145's efficacy in vernakalant-refractory animals indicates a distinct and non-overlapping mechanism of action [1].

Vernakalant-Resistant AF
Head-to-head
AP14145: 100% cardioversion and prevention of reinduction in pigs refractory to vernakalant.
Reported model-response endpoint context
Conscious porcine AF model, 5 mg/kg IV
Atrial fibrillation Drug resistance Cardioversion

Single-Channel Gating Kinetics vs. Apamin

AP14145 modifies SK channel gating kinetics in a manner fundamentally distinct from the peptide pore blocker apamin, despite both compounds inducing very-long-lived closures. In excised inside-out single-channel recordings, AP14145 (10 μM) shifted the open duration distribution to favor longer open durations, whereas apamin (100 nM) did not alter open-state kinetics [1]. AP14145 also prolonged the two shortest closed durations: τc,s increased from 1.59 ± 0.19 ms (control) to 3.50 ± 0.81 ms, and τc,i increased from 13.5 ± 1.17 ms to 32.0 ± 6.76 ms, thereby slowing overall intraburst gating [1]. In contrast, apamin accelerated intraburst gating by shortening these same closed durations (τc,s = 0.75 ± 0.10 ms; τc,i = 5.08 ± 0.49 ms) and induced flickery activity [1]. Additionally, AP14145 uniquely decreased unitary current amplitude (mean low amplitude reduced from 0.54 ± 0.03 pA to 0.38 ± 0.03 pA), an effect not observed with apamin [1].

Gating Kinetics vs. Apamin
Head-to-head
τc,s prolonged 2.2× (to 3.50 ms); τc,i prolonged 2.4× (to 32.0 ms); unitary current reduced ~30%
Distinct gating kinetic modification for SK2 channel
Excised patch, heterologously expressed KCa2.2
Ion channel gating Single-channel recording SK channels

Cryo-EM Defined Central Cavity Binding Site

The cryo-EM structure of the KCa2.2 channel bound to AP14145 (PDB-8v2h) reveals that AP14145 binds in the central cavity below the selectivity filter and induces closure of the inner gate [1]. This binding site is distinct from the outer vestibule binding site of the pore-blocking peptide apamin, and differs from the CaM-binding domain interactions reported for other SK channel modulators [1]. The structural data provide an atomic-level explanation for AP14145's negative allosteric modulation mechanism: by occupying the central cavity, AP14145 physically prevents the conformational changes required for channel opening while not directly occluding the K+ conduction pathway at the selectivity filter [1]. This defined binding mode is supported by mutagenesis data identifying two amino acids (S507 and A533) as critical determinants for AP14145 sensitivity [2].

Cryo-EM Binding Site
Class-level
Central cavity occupancy below selectivity filter; inner gate closure; residues S507/A533 critical.
Structural context for NAM mechanism
PDB-8v2h; distinct from apamin/NS8593 sites
Structural biology Cryo-EM Drug binding

Cardiac Ion Channel Selectivity Profile

AP14145 demonstrates a selectivity window against major cardiac ion channels at concentrations exceeding its KCa2 channel IC50. At 30 μM (approximately 30-fold above the KCa2 IC50), AP14145 produced only 13% inhibition of KV1.5 (IKur), 8% inhibition of KV4.3/KChiP2 (Ito), and 14% inhibition of KV7.1/KCNE1 (IKs) [1]. At 15 μM, AP14145 inhibited NaV1.5 by approximately 5% [1]. No significant inhibition of hERG (IKr) was observed at concentrations up to 30 μM [1]. This selectivity contrasts with multi-channel inhibitors such as AVE0118, which blocks KV1.5 (IC50 5.6-6.2 μM), KV4.3 (Ito, IC50 3.4 μM), and hERG (IC50 10 μM) at overlapping concentrations [2], and vernakalant, which exhibits multiple channel blocking activities [3].

Cardiac Ion Channel Selectivity
Cross-study
At 30 μM: KV1.5 13%, KV4.3 8%, KV7.1 14%, hERG
Selectivity window for SK channel studies
Automated patch-clamp, human ion channels
Hypokalemia Proarrhythmia
Head-to-head
AP14145: no APD90 prolongation or arrhythmia increase. Dofetilide: APD90 prolonged, VT/VF induced.
Ventricular proarrhythmia model-response context
Hypokalemic perfused guinea pig hearts
Selectivity Off-target effects Cardiac ion channels

Proarrhythmic Safety in Hypokalemia vs. Dofetilide

AP14145 demonstrates a favorable safety profile in a hypokalemic proarrhythmia model, contrasting sharply with the IKr blocker dofetilide. In isolated perfused guinea pig hearts subjected to hypokalemia, AP14145 (10 μM) did not prolong ventricular action potential duration (APD90) or increase proarrhythmic markers, whereas dofetilide (100 nM) significantly prolonged APD90 and induced ventricular tachycardia or fibrillation in a subset of preparations [1]. This differential response underscores that SK channel inhibition via AP14145 does not confer the ventricular proarrhythmic liability associated with IKr blockade, even under electrolyte conditions known to exacerbate arrhythmia risk [1].

Hypokalemia Proarrhythmia
Head-to-head
AP14145: no APD90 prolongation or arrhythmia increase. Dofetilide: APD90 prolonged, VT/VF induced.
Ventricular proarrhythmia model-response context
Hypokalemic perfused guinea pig hearts
Proarrhythmia Hypokalemia Cardiac safety

AP14145 Validated Research Applications


Atrial-Selective AF Research Without QT Prolongation

AP14145 is ideally suited for ex vivo and in vivo studies investigating atrial repolarization and AF mechanisms where ventricular safety must be preserved. In isolated heart preparations, AP14145 (10 μM) prolongs AERP by 29 ms without altering QTcB [1]. In vivo, AP14145 (15 mg/kg) increases AERP by 38 ms without QTcB prolongation [1]. This atrial-selective profile enables researchers to interrogate atrial electrophysiology in isolation, avoiding the confounding ventricular effects inherent to IKr inhibitors such as dofetilide or ondansetron.

Drug-Resistant AF Cardioversion Mechanisms

AP14145 provides a validated tool for studying therapeutic approaches in models that are refractory to clinically used antiarrhythmics. In a porcine model of sustained AF unresponsive to vernakalant (4 mg/kg), AP14145 (5 mg/kg IV) achieved 100% cardioversion success and prevented AF reinduction [1]. This application enables researchers to explore SK channel-mediated pathways as alternative or salvage therapeutic strategies, and to characterize the electrophysiological remodeling that underlies drug-resistant AF.

Single-Channel SK Gating Mechanism Studies

AP14145 is a preferred tool for single-channel investigations of SK channel gating kinetics due to its well-characterized, distinct effects on channel open and closed durations. In excised inside-out patch recordings, AP14145 (10 μM) uniquely prolongs the shortest closed durations (τc,s from 1.59 to 3.50 ms; τc,i from 13.5 to 32.0 ms), shifts open duration distributions toward longer openings, and reduces unitary current amplitude (from 0.54 to 0.38 pA) [1]. These effects differ fundamentally from those of apamin, which accelerates intraburst gating and does not alter open-state kinetics or unitary current [1], making AP14145 an essential comparative tool for dissecting the structural determinants of SK channel gating.

Cryo-EM-Guided Structure-Function Studies

AP14145 is uniquely positioned for structure-guided investigations of SK channel pharmacology, as its binding site within the central cavity below the selectivity filter has been defined at near-atomic resolution by cryo-EM (PDB-8v2h) [1]. This structural information, combined with mutagenesis data identifying critical binding determinants (residues S507 and A533) [2], enables researchers to design and interpret site-directed mutagenesis experiments, molecular dynamics simulations, and structure-activity relationship studies with a precision unattainable for SK channel modulators lacking defined structural data.

Application
Selection Property
Validation Focus
Atrial repolarization studies without ventricular interference
Atrial-selective electrophysiological profile
AERP and QTcB endpoint monitoring
Drug-resistant AF cardioversion research
Vernakalant-refractory model response
AF reversion and reinduction endpoints
Single-channel gating mechanism studies
Distinct gating kinetic modification
Closed duration and unitary current analysis
Structure-guided SK channel pharmacology
Defined central cavity binding site (cryo-EM)
Mutagenesis and computational modeling

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